Ethyl 5-bromo-2-methoxynicotinate
Description
Ethyl 5-bromo-2-methoxynicotinate (CAS 213193-29-4) is a brominated nicotinic acid derivative widely used in pharmaceutical and organic synthesis research. Key properties include:
- Molecular weight: 260.09 g/mol .
- Purity: ≥98% (GLPBIO, Aladdin) or 95% (CymitQuimica), depending on the supplier .
- Applications: Primarily serves as a precursor for synthesizing active pharmaceutical intermediates, such as kinase inhibitors or antiviral agents .
- Storage: Stable at -80°C for 6 months or -20°C for 1 month; solubility in DMSO is critical for stock solutions .
Properties
IUPAC Name |
ethyl 5-bromo-2-methoxypyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-3-14-9(12)7-4-6(10)5-11-8(7)13-2/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZNSANSRYNSMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
Ethyl 5-bromo-2-methoxynicotinate belongs to a broader class of substituted nicotinates. Below is a comparative analysis of its closest analogs:
Substituent Effects on Reactivity and Solubility
- Ester vs. Acid : The ethyl ester group enhances lipid solubility compared to the carboxylic acid form, making it more suitable for organic-phase reactions .
- Methoxy vs. Methyl : The methoxy group (-OCH₃) increases electron density on the aromatic ring, facilitating electrophilic substitution, whereas the methyl group (-CH₃) offers steric hindrance .
- Halogen Position : Bromine at the 5-position (vs. 6-position in Ethyl 5-bromo-6-chloronicotinate) directs reactivity in cross-coupling reactions .
Price and Availability
Pharmaceutical Intermediates
This compound is a key precursor for:
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